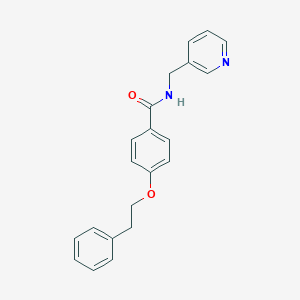![molecular formula C15H16N2O2S B267423 N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267423.png)
N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as MLN8054, is a selective inhibitor of the Aurora A kinase enzyme. Aurora A kinase plays a crucial role in cell division and is often overexpressed in cancer cells. Therefore, MLN8054 has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
MLN8054 selectively inhibits the activity of Aurora A kinase, which is essential for proper cell division. By inhibiting Aurora A kinase, MLN8054 disrupts the spindle assembly and prevents the proper segregation of chromosomes during cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have potent antitumor activity in preclinical models of cancer. The compound induces cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death. Additionally, MLN8054 has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MLN8054 is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. Additionally, MLN8054 has shown promising results in preclinical models of cancer, making it a potential candidate for cancer therapy. However, one of the limitations of MLN8054 is its poor solubility, which can make it challenging to work with in the lab.
Zukünftige Richtungen
There are several future directions for the study of MLN8054. One potential direction is to investigate the use of MLN8054 in combination with other chemotherapeutic agents. Additionally, the development of more soluble analogs of MLN8054 could improve its effectiveness as a cancer therapeutic agent. Finally, further studies could investigate the role of Aurora A kinase in other cellular processes, which could lead to the development of new therapeutic targets.
Synthesemethoden
The synthesis of MLN8054 involves several steps, including the preparation of 3-(isopropylamino)benzoic acid, which is then coupled with 2-thiophenecarboxylic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-isopropyl-N'-[3-(dimethylamino)propyl]carbodiimide to yield MLN8054.
Wissenschaftliche Forschungsanwendungen
MLN8054 has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic agent has been investigated. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, particularly in breast, colon, and lung cancer.
Eigenschaften
Produktname |
N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C15H16N2O2S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-[3-(propan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10(2)16-14(18)11-5-3-6-12(9-11)17-15(19)13-7-4-8-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
UFCJGEMBECGPRB-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B267344.png)
![3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267347.png)
![5-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267348.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea](/img/structure/B267349.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B267352.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B267353.png)
![N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide](/img/structure/B267354.png)
![5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267355.png)
![2-fluoro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267356.png)
![3-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B267358.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B267361.png)
![N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide](/img/structure/B267362.png)
![3-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267364.png)